6-Amino-6-deoxy-D-allose
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Overview
Description
6-Amino-6-deoxy-D-allose is a rare amino sugar derivative of D-allose, characterized by the replacement of the hydroxyl group at the sixth carbon with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxy-D-allose typically involves the nucleophilic displacement of a tosylate group by an amine. One common method starts with the bromination of D-allose to form 6-bromo-6-deoxy-D-allose, followed by nucleophilic substitution with an amine to yield this compound . Another approach involves the use of chiral tin (II) triflate mediated asymmetric aldol reaction and dihydroxylation using osmium tetroxide .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. scalable methods involve the use of microbial metabolism and biotechnological production techniques, leveraging enzymes such as l-rhamnose isomerase and ribose-5-phosphate isomerase to convert D-psicose to D-allose, which can then be further modified .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-6-deoxy-D-allose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like sodium periodate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
6-Amino-6-deoxy-D-allose has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxy-D-allose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds with various aglycones. This interaction can alter the biological activity of the resulting glycosides, enhancing their stability, solubility, and bioavailability . The compound’s amino group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
6-Deoxy-D-allose: Lacks the amino group, making it less reactive in certain biochemical processes.
6-Amino-6-deoxy-D-glucose: Similar structure but differs in the configuration of the hydroxyl groups, leading to different biological activities.
6-Amino-2,6-dideoxy-α-Kdo: Another amino sugar with distinct structural and functional properties.
Uniqueness: 6-Amino-6-deoxy-D-allose is unique due to its specific configuration and the presence of an amino group at the sixth carbon. This structural feature allows it to participate in unique biochemical reactions and interactions, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
782400-70-8 |
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Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1,7H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
HDXVFGYNQCBFKD-MOJAZDJTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)N |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N |
Origin of Product |
United States |
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